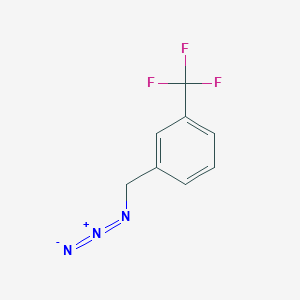

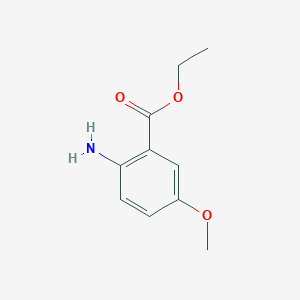

![molecular formula C11H13N3O2 B1321411 Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 185133-90-8](/img/structure/B1321411.png)

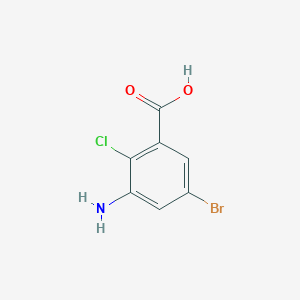

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The imidazo[1,2-a]pyridine core is a common motif in compounds with diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and anti-viral activities .

Synthesis Analysis

The synthesis of related ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives typically involves multi-step reactions. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines, followed by alkaline hydrolysis to yield the corresponding carboxylic acids . Similarly, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was synthesized through a three-step reaction, indicating the complexity and versatility of the synthetic routes for these compounds .

Molecular Structure Analysis

The molecular structure of ethyl imidazo[1,2-a]pyridine derivatives has been studied using various spectroscopic methods and density functional theory (DFT). For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was confirmed by DFT calculations and single crystal x-ray diffraction, demonstrating the reliability of DFT in predicting the molecular conformation of such compounds .

Chemical Reactions Analysis

Ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives can undergo various chemical reactions to yield a wide range of heterocyclic compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different polyazanaphthalene derivatives when treated with nucleophilic reagents . This reactivity showcases the potential of ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives as versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives are influenced by their molecular structure. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed insights into its molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with other molecules . Additionally, the anti-viral activity of some derivatives against hepatitis B virus suggests that these compounds have significant biological relevance .

Applications De Recherche Scientifique

Synthesis and Derivatives

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been a subject of research for its potential in synthesizing various biologically active compounds. Zamora et al. (2004) explored its use in synthesizing pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones, highlighting its role as a synthon for building fused triazines with possible biological activities (Zamora et al., 2004). Additionally, Bakhite et al. (2005) investigated its utility in creating novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its versatility in synthesizing diverse polyheterocyclic systems (Bakhite et al., 2005).

Biochemical Applications

In the realm of biochemistry, this compound has been involved in the creation of derivatives with potential antiviral properties. For instance, Chen et al. (2011) synthesized ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives and evaluated them for their anti‐hepatitis B virus activity, revealing significant inhibitory effects on HBV DNA replication (Chen et al., 2011).

Pharmaceutical Exploration

In pharmaceutical research, the compound has been used as a starting material or intermediate in synthesizing various pharmacologically interesting compounds. For instance, Ikemoto et al. (2000) described its use in synthesizing chronic renal disease agents, highlighting its practical application in medicinal chemistry (Ikemoto et al., 2000).

Diverse Chemical Reactions

The compound’s potential in diverse chemical reactions is also noteworthy. For example, Mohamed (2014, 2021) conducted studies on its synthesis and reactions to create various benzothiazolo and triazolo derivatives, emphasizing its role in generating a wide range of chemical structures (Mohamed, 2014), (Mohamed, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-7(2)13-10-8(12)5-4-6-14(9)10/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPAXRHWORQNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617278 |

Source

|

| Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

CAS RN |

185133-90-8 |

Source

|

| Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

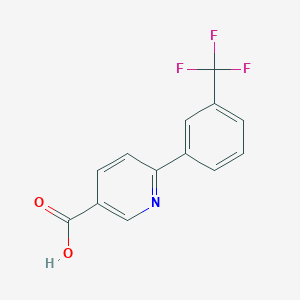

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)